(1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Description
The compound (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a fluorinated aromatic ring, a hydroxyl group, and a carboxylic acid moiety. The stereochemistry (1S,3s) implies specific spatial arrangements that may influence its reactivity, solubility, and biological activity. Fluorinated aromatic rings are common in drug design due to their metabolic stability and ability to modulate lipophilicity .
Properties
CAS No. |
1353636-73-3 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) |
InChI Key |
GLMOPVQMTLKNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is used as a building block for
Biological Activity
(1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHF
- Molecular Weight : 210.20 g/mol
- CAS Number : 1362622-69-2
- Structure : The compound features a cyclobutane ring with a hydroxyl group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of (1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. While detailed mechanisms are still under investigation, preliminary studies suggest the following:
- Enzyme Inhibition : The compound may inhibit certain enzymes associated with inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : It could act as a modulator for receptors involved in pain perception and neurotransmission.
Anti-inflammatory Properties
Research indicates that (1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits anti-inflammatory effects. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. Animal models have demonstrated that it can significantly reduce pain responses, suggesting potential applications in pain management therapies.
Study 1: In Vitro Analysis
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of (1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid on human cell lines. The results indicated a dose-dependent decrease in the secretion of TNF-alpha and IL-6, key markers of inflammation.
Study 2: Animal Model Evaluation
An animal study conducted by Smith et al. (2022) assessed the analgesic effects of the compound in a rat model of induced pain. The results showed that administration of the compound led to a significant reduction in pain scores compared to control groups.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | Journal of Medicinal Chemistry |
| Analgesic | Reduced pain responses | Smith et al., 2022 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:
Key Observations
Fluorine vs. Halogen Substitution :
- The 2-fluorophenyl analog (CAS 1612885-98-9) has a lower molecular weight (210.20 g/mol) compared to bromine- or chlorine-containing analogs due to fluorine’s lighter atomic mass. Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to bromine or chlorine .
- The 4-chlorophenyl derivative (CAS 50921-39-6) exhibits a melting point of 80–82°C, suggesting higher crystallinity compared to hydroxylated analogs, which may remain liquid or amorphous at room temperature .
Pharmacological Relevance: Fluorinated cyclobutane derivatives are frequently explored in drug development. For example, fluorophenyl groups are present in Aprepitant (an antiemetic) and Atorvastatin intermediates, as noted in patent literature . The target compound’s hydroxyl and carboxylic acid groups could facilitate interactions with biological targets, such as enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
